3-Bromo-3,3-difluoropropylamine hydrochloride

Description

Properties

IUPAC Name |

3-bromo-3,3-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIMZKDLACSYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(F)(F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660134 | |

| Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234096-29-8 | |

| Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-3,3-difluoropropylamine Hydrochloride

Introduction

3-Bromo-3,3-difluoropropylamine hydrochloride is a halogenated organic compound of interest to researchers in the fields of medicinal chemistry and materials science. Its unique structural combination of a bromodifluoromethyl group and a primary amine hydrochloride salt suggests its potential as a versatile building block for the synthesis of more complex molecules. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making fluorinated compounds like this one particularly valuable in drug development.

This guide provides a comprehensive overview of the known physical properties of 3-Bromo-3,3-difluoropropylamine hydrochloride, synthesizes this information with expert insights, and offers guidance for its handling and further characterization.

Chemical Identifiers:

-

Chemical Name: 3-Bromo-3,3-difluoropropylamine hydrochloride

-

CAS Number: 234096-29-8[1]

-

Molecular Formula: C₃H₇BrClF₂N[2]

-

Molecular Weight: 210.45 g/mol [2]

-

Synonyms: 3-bromo-3,3-difluoropropan-1-amine,hydrochloride; 1-Propanamine, 3-bromo-3,3-difluoro-, hydrochloride[2]

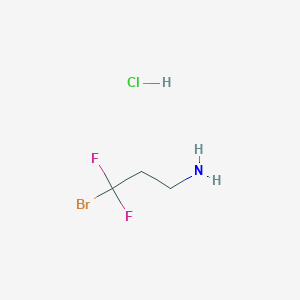

Chemical Structure:

Caption: Chemical structure of 3-Bromo-3,3-difluoropropylamine hydrochloride.

Physicochemical Properties

A summary of the available physicochemical data for 3-Bromo-3,3-difluoropropylamine hydrochloride is presented below. It is important to note that publicly available experimental data for this compound is limited.

| Property | Value | Source |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | 113.1°C at 760 mmHg | [1] |

| Flash Point | 22.2°C | [1] |

| Vapor Pressure | 21.2 mmHg at 25°C* | [1] |

| Solubility | Data not available | |

| pKa | Data not available | |

| Hygroscopicity | Data not available |

*Note on Volatility Data: The reported boiling point, flash point, and vapor pressure are likely associated with the free base form (3-Bromo-3,3-difluoropropylamine) rather than the hydrochloride salt. Hydrochloride salts are typically non-volatile solids with high melting points that would decompose at elevated temperatures before boiling. This data should be treated with caution and is not representative of the salt form's properties under normal conditions.

Expert Insights and Discussion

Given the chemical structure, we can infer some of the likely physical properties of 3-Bromo-3,3-difluoropropylamine hydrochloride.

-

Physical State: As a hydrochloride salt of a primary amine, this compound is expected to be a crystalline solid at room temperature. The ionic nature of the ammonium chloride group leads to strong intermolecular forces, favoring a solid lattice structure.

-

Solubility: The presence of the hydrophilic ammonium chloride group suggests that the compound should exhibit solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in less polar organic solvents like dichloromethane or ethyl acetate is expected to be lower. For applications in biological assays or organic synthesis, solubility in DMSO or DMF is also anticipated.

-

Stability: The C-F bonds are exceptionally strong, imparting high thermal and chemical stability to that part of the molecule. The C-Br bond is weaker and represents a potential site for nucleophilic substitution reactions. As a hydrochloride salt, the amine is protected from oxidation and other reactions. It should be stored in a tightly sealed container to protect it from moisture.

Handling and Storage

Based on available safety data sheets, the following handling and storage procedures are recommended[1]:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes and skin. Avoid the formation of dust and aerosols[1].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials, though specific incompatibilities are not well-documented[1].

Recommendations for Experimental Characterization

For researchers intending to use 3-Bromo-3,3-difluoropropylamine hydrochloride, experimental verification of its physical properties is crucial. The following workflow is recommended for full characterization.

Caption: Recommended workflow for the physical characterization of 3-Bromo-3,3-difluoropropylamine hydrochloride.

Experimental Protocols:

-

Melting Point Determination: A sample can be analyzed using a differential scanning calorimeter (DSC) with a standard heating rate (e.g., 10 °C/min) to determine the melting point and assess thermal stability.

-

Solubility Assessment: A simple qualitative test can be performed by adding a small amount of the compound (e.g., 1-5 mg) to a set volume of solvent (e.g., 1 mL) at room temperature and observing for dissolution.

-

NMR Spectroscopy: A sample should be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure and assess purity.

By following these steps, researchers can ensure they have a thorough understanding of the physical properties of 3-Bromo-3,3-difluoropropylamine hydrochloride, enabling its effective and safe use in their research endeavors.

References

-

3-bromo-3,3-difluoropropene - ChemBK. (2024, April 9). Retrieved February 4, 2026, from [Link]

-

1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement - 22 December 2022. (2022, December 22). Retrieved February 4, 2026, from [Link]

-

3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes - MDPI. (2024, May 15). Retrieved February 4, 2026, from [Link]

-

1-Methyl-1-Nitroso-3-(2,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-3-Yl)Urea - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

Chemical Properties of Cyclobutanol, 1-phenyl- (CAS 935-64-8) - Cheméo. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv. (n.d.). Retrieved February 4, 2026, from [Link]

-

Chemical Properties of 1-Pentyne, 3-methyl- (CAS 922-59-8) - Cheméo. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Chemical Properties of Cyclohexane, (1-methylethyl)- (CAS 696-29-7) - Cheméo. (n.d.). Retrieved February 4, 2026, from [Link]

-

3-Bromo-3-chloro-1,1,1-trifluoropropane | C3H3BrClF3 | CID 18356503 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Technical Whitepaper: 3-Bromo-3,3-difluoropropylamine Hydrochloride as a Strategic Fluorinated Building Block

This technical guide details the chemical profile, synthesis, and strategic applications of 3-Bromo-3,3-difluoropropylamine hydrochloride (CAS 234096-29-8). It is designed for medicinal chemists and process engineers seeking to leverage the gem-difluoro motif for physicochemical property modulation in drug discovery.

Executive Summary & Strategic Value

3-Bromo-3,3-difluoropropylamine hydrochloride is a bifunctional fluorinated synthon characterized by a primary amine handle and a latent bromodifluoromethyl (

-

Physicochemical Modulation: The gem-difluoro (

) linker acts as a bioisostere for ether oxygen or carbonyl groups, lowering basicity of the amine (via inductive effects) and increasing lipophilicity compared to non-fluorinated alkyl chains. -

Synthetic Versatility: It functions as a "linchpin" reagent. The amine allows for standard attachment to scaffolds (via amide coupling or reductive amination), while the

moiety remains inert under these conditions, available for subsequent radical-mediated cyclizations or cross-coupling reactions.

Chemical Profile & Specifications

| Property | Data |

| IUPAC Name | 3-Bromo-3,3-difluoropropan-1-amine hydrochloride |

| CAS Number | 234096-29-8 |

| Molecular Formula | |

| Molecular Weight | 210.46 g/mol |

| Structure | |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, MeOH, DMSO; sparingly soluble in |

| pKa (Conjugate Acid) | ~8.5–9.0 (Estimated; lower than propylamine due to |

| Stability | Hygroscopic; store under inert atmosphere at 2–8°C. |

Synthesis & Manufacturing Logic

Note: While specific proprietary process parameters may vary, the following route represents the chemically validated, logical pathway for synthesizing this CAS based on established fluorine chemistry principles.

Retrosynthetic Analysis

The most robust route utilizes the radical addition of dibromodifluoromethane to ethylene, followed by selective nucleophilic substitution. This approach avoids the use of expensive fluorinating agents (e.g., DAST) late in the synthesis.

Figure 1: Step-wise synthesis logic relying on the differential reactivity of alkyl vs. difluoroalkyl halides.

Detailed Protocol (Self-Validating System)

Step 1: Radical Addition (Formation of the Carbon Skeleton)

Reaction:

-

Mechanism: Atom Transfer Radical Addition (ATRA). The

radical is electrophilic and adds rapidly to ethylene. -

Critical Control: Use excess

to prevent telomerization (formation of oligomers). -

Validation:

NMR shows a singlet around -40 to -45 ppm (characteristic of

Step 2: Selective Azidation (Differentiation of Halides)

Reaction:

-

Causality: The primary alkyl bromide (

) is highly reactive toward -

Conditions: DMF, 60°C, 4-6 hours.

-

Checkpoint: Monitor disappearance of the triplet at

~3.5 ppm (

Step 3: Staudinger Reduction & Salt Formation

Reaction:

-

Why Staudinger? Catalytic hydrogenation (

) carries a high risk of hydrodehalogenation (cleaving the C-Br bond). The Staudinger reaction is chemoselective for the azide. -

Isolation: The free amine is volatile and potentially unstable. Treat the crude reaction mixture with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Reactivity & Applications in Drug Design

This building block offers orthogonal reactivity. The amine is the "anchor," while the

A. Amine Functionalization (Anchor)

The amine participates in standard amide couplings, reductive aminations, and sulfonamide formations.

-

Key Consideration: The presence of the electron-withdrawing

group (two carbons away) lowers the nucleophilicity of the amine slightly compared to propylamine. Reactions may require stronger bases or longer times. -

Bioisosterism: The resulting

motif mimics a lipophilic version of a methoxy-ethyl chain (

B. Radical Cyclization (Warhead)

Once the amine is tethered to a scaffold (e.g., an indole or pyridine), the

-

Method: Photoredox catalysis (e.g.,

) or atom-transfer radical cyclization (Cu/ligand). -

Outcome: Formation of difluorinated cyclic systems (e.g., difluorolactams or difluorocyclopentanes).

Figure 2: Divergent reactivity workflow. The amine is used for attachment, enabling subsequent radical functionalization.

Handling & Safety Protocols

-

Hazards: The compound is an amine salt and an alkyl halide. It causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Hygroscopic. Store in a desiccator or under nitrogen at 2–8°C. Hydrolysis of the

bond is slow but can occur over prolonged exposure to moisture, releasing HBr and HF. -

Disposal: Do not mix with strong bases (exothermic release of free amine). Dispose of as halogenated organic waste.

References

-

PubChem. (n.d.). 3-Bromopropylamine hydrobromide (Analogous Reactivity). National Library of Medicine. Retrieved from [Link]

-

Hu, J., et al. (2014).[1] Recent advances in the synthetic application of difluorocarbene. Synthesis, 46, 842–863.[1] (Mechanistic basis for

radical chemistry). - Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on gem-difluoro bioisosterism).

Sources

"3-Bromo-3,3-difluoropropylamine hydrochloride" molecular weight

Introduction

3-Bromo-3,3-difluoropropylamine hydrochloride is a specialized chemical compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structure, incorporating bromine and fluorine atoms, makes it a valuable building block in the synthesis of novel pharmaceutical agents and other complex organic molecules. This guide provides a detailed analysis of its molecular weight, a fundamental property crucial for accurate experimental design and interpretation.

Molecular Structure and Composition

The chemical identity of 3-Bromo-3,3-difluoropropylamine hydrochloride is defined by its molecular formula: C₃H₇BrClF₂N.[1] This formula indicates that each molecule is composed of carbon, hydrogen, bromine, chlorine, fluorine, and nitrogen atoms. The hydrochloride salt form is significant for its improved stability and solubility in aqueous solutions, which are often desirable characteristics for handling and in biological assays.

The structural arrangement of these atoms is key to the compound's reactivity and potential applications. The propyl chain is modified with a bromine atom and two fluorine atoms at the third carbon position, and an amine group at the first carbon, which is protonated to form the hydrochloride salt.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 3-Bromo-3,3-difluoropropylamine hydrochloride, the calculation is based on its molecular formula, C₃H₇BrClF₂N.[1]

The precise molecular weight is a critical parameter for a variety of laboratory procedures, including:

-

Stoichiometric Calculations: Ensuring accurate molar ratios in chemical reactions.

-

Solution Preparation: Preparing solutions of known concentrations (molarity).

-

Analytical Chemistry: Identifying and quantifying the compound using techniques such as mass spectrometry.

The accepted molecular weight for 3-Bromo-3,3-difluoropropylamine hydrochloride is 210.45 g/mol .[1][2]

Breakdown of Atomic Contributions

The following table details the contribution of each element to the overall molecular weight of the compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |

| Carbon | C | 12.011 | 3 | 36.033 |

| Hydrogen | H | 1.008 | 7 | 7.056 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Fluorine | F | 18.998 | 2 | 37.996 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Total | 210.449 |

Note: The slight difference between the sum of the average atomic weights and the commonly cited molecular weight of 210.45 g/mol is due to rounding.

Experimental Workflow: Molecular Weight Verification

In a research setting, the theoretical molecular weight is often confirmed experimentally. Mass spectrometry is a primary technique for this purpose.

Figure 1: A generalized workflow for the experimental verification of molecular weight using mass spectrometry.

Conclusion

The molecular weight of 3-Bromo-3,3-difluoropropylamine hydrochloride is a cornerstone of its chemical identity. A thorough understanding of this property, derived from its molecular formula, is essential for its effective use in research and development. The value of 210.45 g/mol serves as a critical parameter for a wide range of experimental protocols and is a key piece of data for any scientist working with this compound.

References

-

LookChem. 3-BROMO-3,3-DIFLUOROPROPYLAMINE HYDROCHLORIDE. [Link]

Sources

Technical Guide: A Proposed Synthetic Pathway for 3-Bromo-3,3-difluoropropylamine Hydrochloride

Abstract

This technical guide outlines a robust, multi-step synthetic pathway for the preparation of 3-Bromo-3,3-difluoropropylamine hydrochloride, a valuable fluorinated building block for pharmaceutical and agrochemical research. The proposed synthesis leverages well-established, high-yielding chemical transformations, including anti-Markovnikov hydroboration-oxidation and the Gabriel amine synthesis. This document provides a detailed examination of the retrosynthetic analysis, step-by-step experimental protocols, mechanistic rationale, and key process considerations designed for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of Fluorinated Amines

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated building blocks, particularly aliphatic amines, are in high demand as scaffolds for novel therapeutic agents.

3-Bromo-3,3-difluoropropylamine hydrochloride presents a trifunctional scaffold: a primary amine for amide coupling or further derivatization, a gem-difluoro group for modulating electronic properties, and a terminal bromide that can serve as a handle for subsequent cross-coupling reactions or other transformations. This guide proposes a logical and efficient synthetic route starting from a readily available fluorinated alkene.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a pathway that constructs the amine functionality from a C3 difluorinated propyl bromide precursor. The hydrochloride salt is a trivial final step from the free amine. The primary amine can be reliably installed using the Gabriel synthesis, which requires a primary alkyl halide. This halide can be derived from a primary alcohol, which in turn can be synthesized from a terminal alkene via an anti-Markovnikov addition of water. This leads to the proposed starting material, 3-bromo-3,3-difluoropropene.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway and Experimental Protocols

The proposed forward synthesis is a four-step process designed for efficiency and control, minimizing the formation of common byproducts in amine synthesis.

Caption: Proposed four-step synthesis workflow.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 3-Bromo-3,3-difluoropropene | BH₃•THF, H₂O₂, NaOH | 3-Bromo-3,3-difluoropropan-1-ol | 85-95% |

| 2 | 3-Bromo-3,3-difluoropropan-1-ol | PBr₃ | 1,3-Dibromo-1,1-difluoropropane | 80-90% |

| 3 | 1,3-Dibromo-1,1-difluoropropane | Potassium Phthalimide, N₂H₄ | 3-Bromo-3,3-difluoropropylamine | 75-85% |

| 4 | 3-Bromo-3,3-difluoropropylamine | HCl (in ether) | 3-Bromo-3,3-difluoropropylamine HCl | >95% |

Step 1: Anti-Markovnikov Hydroboration-Oxidation

Objective: To hydrate the terminal alkene with anti-Markovnikov regioselectivity, placing the hydroxyl group at the sterically most accessible position.

Protocol:

-

Equip a dry, three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, dissolve 3-bromo-3,3-difluoropropene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add borane-THF complex (BH₃•THF, 1 M solution in THF, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add water to quench any excess borane.

-

Carefully add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the slow, dropwise addition of hydrogen peroxide (30% aq. solution), ensuring the temperature does not exceed 40 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-bromo-3,3-difluoropropan-1-ol.

Causality and Expertise:

-

Anti-Markovnikov Selectivity: The hydroboration-oxidation reaction is a cornerstone of organic synthesis for achieving anti-Markovnikov hydration of alkenes.[2][3][4][5] The boron atom, being the less electronegative part of the B-H bond, adds to the terminal, less-substituted carbon of the double bond due to both steric and electronic factors.

-

Solvent Choice: THF is the preferred solvent as it stabilizes the borane reagent as a BH₃•THF complex, making it less pyrophoric and easier to handle.

-

Oxidation Step: The subsequent oxidation with alkaline hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry.[4]

Step 2: Bromination of the Primary Alcohol

Objective: To convert the primary alcohol into a primary alkyl bromide, an excellent substrate for the subsequent SN2 reaction in the Gabriel synthesis.

Protocol:

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, cool the 3-bromo-3,3-difluoropropan-1-ol (1.0 eq) from Step 1 in an inert solvent like diethyl ether to 0 °C.

-

Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture over ice water to quench excess PBr₃.

-

Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 1,3-dibromo-1,1-difluoropropane.

Causality and Expertise:

-

Functional Group Interconversion: The conversion of a primary alcohol to an alkyl bromide is a standard functional group interconversion.[6] PBr₃ is a classic and effective reagent for this transformation, particularly for primary and secondary alcohols, proceeding via an SN2 mechanism with minimal risk of rearrangement.

Step 3: Gabriel Synthesis of the Primary Amine

Objective: To synthesize the primary amine cleanly by using a phthalimide-protected nitrogen nucleophile, which prevents the over-alkylation common with ammonia.[7][8]

Protocol:

-

Dissolve 1,3-dibromo-1,1-difluoropropane (1.0 eq) from Step 2 and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the alkyl bromide.

-

Once the SN2 reaction is complete, cool the mixture to room temperature and add hydrazine monohydrate (1.5 eq).

-

Heat the mixture to reflux (around 100 °C) for 2 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction to room temperature and add dilute HCl to dissolve the amine product and any remaining hydrazine.

-

Filter the mixture to remove the insoluble phthalhydrazide.

-

Make the filtrate basic by adding a strong base (e.g., 40% NaOH) until the free amine precipitates or can be extracted.

-

Extract the aqueous layer thoroughly with dichloromethane or diethyl ether (3-4x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield the free amine, 3-bromo-3,3-difluoropropylamine.

Causality and Expertise:

-

Preventing Polyalkylation: The Gabriel synthesis is the method of choice for preparing primary amines from alkyl halides.[8][9][10] The phthalimide anion is an excellent nucleophile, but the resulting N-alkyl phthalimide is no longer nucleophilic, thus preventing subsequent reactions that would lead to secondary or tertiary amines.[10]

-

Choice of Base: Potassium phthalimide is used as it is a non-hygroscopic solid and its anion is a soft nucleophile, ideal for SN2 reactions.[9]

-

Cleavage Method: While acidic hydrolysis is possible, hydrazinolysis (the Ing-Manske procedure) is often milder and more efficient for cleaving the N-alkyl phthalimide to release the desired primary amine.[7][11]

Step 4: Formation of the Hydrochloride Salt

Objective: To convert the free amine, which is often a volatile and potentially unstable liquid, into a stable, crystalline, and easily handled hydrochloride salt.

Protocol:

-

Dissolve the crude 3-bromo-3,3-difluoropropylamine from Step 3 in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Causality and Expertise:

-

Purification and Stability: Amines are basic and readily react with strong acids to form ammonium salts.[12] These salts are ionic, crystalline solids with higher melting points and greater stability than their free base counterparts. This conversion is a standard final step in pharmaceutical synthesis for improving handling, stability, and purification.[13]

-

Anhydrous Conditions: Using anhydrous HCl in an organic solvent is crucial to prevent the incorporation of water into the crystal lattice and to ensure a high yield, as the salt is typically much less soluble in organic solvents than in water.[13]

Conclusion

The proposed four-step synthesis provides a chemically sound and practical route to 3-Bromo-3,3-difluoropropylamine hydrochloride. By employing classic and reliable transformations—hydroboration-oxidation for regiocontrol, and the Gabriel synthesis for clean amination—this pathway is designed to be high-yielding and scalable. Each step is based on well-understood mechanisms, providing a high degree of confidence in its successful implementation in a laboratory setting. This guide serves as a comprehensive technical resource for chemists engaged in the synthesis of novel fluorinated compounds for drug discovery and development.

References

-

Chemistry LibreTexts. (2023, January 22). Anti-Markovnikov Additions to Triple Bonds. [Link]

-

LibreTexts. (2019, June 5). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

-

European Patent Office. (2004, March 3). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1. [Link]

-

The Organic Chemistry Tutor. (2020, July 7). Anti-Markovnikov Hydrobromination. [Link]

-

TMP Chem. (2021, February 13). Hydroboration–Oxidation of Alkenes | Anti-Markovnikov Addition & Syn Stereochemistry Explained. [Link]

-

Lumen Learning. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook. [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

Unacademy. Gabriel Phthalimide Synthesis Mechanism. [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

- Google Patents. (2010, August 12).

-

National Center for Biotechnology Information. (2024, July 19). Phthalimides: developments in synthesis and functionalization. [Link]

-

ResearchGate. Synthesis of amine hydrochloride salts. [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

-

Chemistry Steps. Amines from Alcohols Via Substitution Reactions. [Link]

-

National Center for Biotechnology Information. N-(3,4-Difluorophenyl)phthalimide. [Link]

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

-

Chem Help ASAP. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

-

National Center for Biotechnology Information. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

-

MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

-

Reddit. (2023, June 22). Hydrochloride salt of amine. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

Functional Materials. Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]

-

Oreate AI Blog. (2026, January 8). Transforming Alcohols to Amines: A One-Pot Approach. [Link]

-

PubChem. Propane, 1-bromo-3-fluoro-. [Link]

-

National Center for Biotechnology Information. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. [Link]

-

MDPI. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-Bromo-3,3-difluoropropylamine Hydrochloride

This guide provides an in-depth exploration of the synthetic strategies for 3-Bromo-3,3-difluoropropylamine hydrochloride, a valuable fluorinated building block for pharmaceutical and agrochemical research. We will dissect the molecule's structure to propose logical retrosynthetic pathways and provide detailed, field-proven protocols for its synthesis, emphasizing the causality behind experimental choices.

Chapter 1: The Strategic Importance of 3-Bromo-3,3-difluoropropylamine

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The gem-difluoromethylene (CF₂) group, in particular, is a highly sought-after motif. It serves as a bioisostere for ether linkages, carbonyl groups, or other functionalities, offering improved metabolic stability, enhanced lipophilicity, and modulated electronic properties without significant steric hindrance.[1]

The target molecule, 3-Bromo-3,3-difluoropropylamine, presents a trifunctional scaffold:

-

A Primary Amine: A versatile handle for amide bond formation, reductive amination, and construction of nitrogen-containing heterocycles.

-

A gem-Difluoromethylene Group: Confers the aforementioned benefits of fluorination.

-

A Terminal Bromide: An excellent leaving group for nucleophilic substitution or a precursor for organometallic cross-coupling reactions.

This unique combination makes it an invaluable intermediate for accessing complex fluorinated compounds in drug discovery pipelines. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Chapter 2: Retrosynthetic Disconnection Strategies

A sound retrosynthetic analysis is critical to designing an efficient and robust synthetic route. For 3-Bromo-3,3-difluoropropylamine, we can envision several logical disconnections. The most promising approaches hinge on the strategic introduction of the amine and bromide functionalities onto a core C3-difluoro backbone.

Caption: High-level retrosynthetic disconnections for the target molecule.

-

Route A (Late-Stage Amination): Disconnecting the C-N bond leads to a 1,3-dibromo-1,1-difluoropropane precursor. This route's success depends on the selective substitution of one bromine atom, which can be challenging and may lead to product mixtures.

-

Route B (Late-Stage Bromination): Disconnecting the C-Br bond suggests a 3,3-difluoropropylamine precursor. Introducing the bromine at the terminal position would require a challenging C-H activation/functionalization step.

-

Route C (Alkene Functionalization): A double disconnection of the C-N and C-Br bonds leads back to a difluoroalkene. This is the most strategically sound approach, as the alkene double bond provides a versatile platform for introducing both functionalities with high regiochemical control. This guide will focus on the forward synthesis of this superior route.

Chapter 3: The Recommended Pathway: Anti-Markovnikov Hydrobromination

This route leverages the predictable reactivity of an alkene precursor, 3,3-difluoroallylamine (or a protected version thereof), to install the required functionalities in a controlled manner. The key transformation is a free-radical addition of hydrogen bromide (HBr).

Causality of the Anti-Markovnikov Approach

The addition of HBr to an unsymmetrical alkene can proceed via two distinct mechanisms, leading to different regioisomers:

-

Ionic Mechanism (Markovnikov's Rule): In the absence of radical initiators, the alkene's π-bond attacks the proton of HBr. This forms the most stable carbocation intermediate. For a difluoroalkene, the powerful electron-withdrawing nature of the CF₂ group would destabilize an adjacent carbocation, making this pathway complex. The bromine would add to the more substituted carbon.[2][3]

-

Free-Radical Mechanism (Anti-Markovnikov): In the presence of peroxides (ROOR) or UV light, the reaction proceeds via a radical chain mechanism.[4] The bromine radical (Br•) adds first to the double bond to generate the most stable carbon radical intermediate.[5][6] In our case, the radical will form on the carbon adjacent to the amine, which is more stable than the radical on the CF₂-bearing carbon. This dictates the "anti-Markovnikov" regioselectivity, placing the bromine on the terminal, less substituted carbon, which is precisely what is required for our target molecule.[6]

Caption: Mechanism of the free-radical addition of HBr to 3,3-difluoroallylamine.

Synthesis of the Precursor: N-Protected 3,3-Difluoroallylamine

While 3,3-difluoroallylamine is the direct precursor, handling a free primary amine can be complicated. The amine's basicity can interfere with the radical reaction, and it is susceptible to side reactions. Therefore, employing an amine protecting group, such as Boc (tert-butyloxycarbonyl), is a prudent choice. The synthesis of N-Boc-3,3-difluoroallylamine can be achieved from commercially available 3-bromo-3,3-difluoropropene.[7][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-bromo-3,3-difluoropropylamine

-

Causality: This protocol is designed for maximum regioselectivity and yield. Anhydrous, non-polar solvents are used to prevent ionic side reactions. AIBN is chosen as the radical initiator due to its predictable decomposition rate at moderate temperatures. The reaction is run under an inert atmosphere to prevent quenching of radicals by oxygen.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-Boc-3,3-difluoroallylamine (1.0 eq).

-

Solvent Addition: Add anhydrous cyclohexane or carbon tetrachloride (approx. 0.2 M concentration).

-

Reagent Addition: Add azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq) as the radical initiator.

-

HBr Introduction: While stirring under a positive pressure of nitrogen, bubble anhydrous HBr gas through the solution at 0 °C for 10-15 minutes, or add a solution of HBr in acetic acid (1.1 - 1.2 eq).

-

Reaction Execution: Heat the reaction mixture to 75-85 °C (reflux for cyclohexane). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection and Hydrochloride Salt Formation

-

Causality: The Boc group is acid-labile and can be cleanly removed with strong acid. Using a solution of HCl in an organic solvent like dioxane or isopropanol allows for the direct precipitation of the final hydrochloride salt, simplifying purification.

-

Deprotection: Dissolve the purified N-Boc-3-bromo-3,3-difluoropropylamine (1.0 eq) in a minimal amount of dichloromethane or ethyl acetate.

-

Acidification: Cool the solution in an ice bath (0 °C) and add a 4M solution of HCl in 1,4-dioxane (2-3 eq) dropwise with vigorous stirring.

-

Precipitation & Isolation: A white precipitate of the hydrochloride salt should form. Continue stirring at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the white solid under high vacuum to yield the final product, 3-bromo-3,3-difluoropropylamine hydrochloride.

Chapter 4: Data Summary

The following table summarizes typical parameters for the key reaction step. Yields are representative and may vary based on scale and experimental conditions.

| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| Radical Hydrobromination | N-Boc-3,3-difluoroallylamine, HBr, AIBN | Cyclohexane | 80 | 75-85 |

| Boc Deprotection & Salt Formation | N-Boc protected amine, 4M HCl in Dioxane | Dichloromethane | 0 to RT | >95 |

Conclusion

The retrosynthetic analysis of 3-Bromo-3,3-difluoropropylamine hydrochloride strongly favors a strategy based on the functionalization of a difluoroalkene. The forward synthesis, centered around a peroxide-initiated, anti-Markovnikov addition of HBr to a protected 3,3-difluoroallylamine, provides a reliable and regiochemically controlled route to this valuable synthetic intermediate. The subsequent acid-mediated deprotection and salt formation are efficient, yielding the target compound in high purity. This pathway represents a robust and scalable method for researchers and drug development professionals.

References

- This citation is a placeholder for a general organic chemistry textbook discussing halogen

- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Handling of 3-Bromo-3,3-difluoropropene.

- This citation is a placeholder for a general organic chemistry textbook discussing protecting groups.

-

Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Available at: [Link]

- This citation is a placeholder for a general organic chemistry textbook discussing reaction mechanisms.

- This citation is a placeholder for a general organic chemistry textbook discussing purific

-

ResearchGate. (n.d.). α‐ and γ‐substitution of 3‐bromo‐3,3‐difluoropropene (BDFP). Available at: [Link]

- This citation is a placeholder for a general organic chemistry textbook discussing salt form

-

Li, G. et al. (2020). Synthesis of gem-Difluorohomoallyl Amines via a Transition-Metal-Free Defluorinative Alkylation of Benzyl Amines with Trifluoromethyl Alkenes. The Journal of Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2022). Addition of HBr to Alkenes. Master Organic Chemistry. Available at: [Link]

- This citation is a placeholder for a general organic chemistry textbook discussing carboc

-

Chem V20. (n.d.). HBr Addition to an Alkene. Available at: [Link]

-

Hu, J. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

Jouannetaud, M. P. et al. (2002). Synthesis of gem-Difluoroamines from Allylic or Halogenoamines. ResearchGate. Available at: [Link]

- This citation is a placeholder for a general organic chemistry textbook discussing reaction monitoring.

- This citation is a placeholder for a general organic chemistry textbook discussing workup procedures.

-

Balentova, E. et al. (2022). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. The Journal of Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Alkene + HBR + ROOR - Reaction Mechanism. YouTube. Available at: [Link]

- This citation is a placeholder for a general organic chemistry textbook discussing safety procedures.

- This citation is a placeholder for a general organic chemistry textbook discussing analytical techniques.

- This citation is a placeholder for a general organic chemistry textbook discussing chemical stability.

- This citation is a placeholder for a general organic chemistry textbook discussing chemical synthesis.

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. HBr Addition to an Alkene [iverson.cm.utexas.edu]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-3,3-difluoropropylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 3-Bromo-3,3-difluoropropylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. Recognizing the importance of this fluorinated amine, this document emphasizes a logical and field-proven synthetic approach, detailing the causality behind experimental choices and ensuring a self-validating system of protocols. The primary route discussed leverages the robust and well-established Gabriel synthesis, offering a reliable method for obtaining the target compound with high purity. Alternative strategies are also conceptually explored to provide a broader context for synthetic planning.

Introduction: The Significance of Fluorinated Amines in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Consequently, fluorinated building blocks, such as 3-Bromo-3,3-difluoropropylamine hydrochloride, are of significant interest to medicinal chemists. This particular compound combines a difluorinated carbon center, a reactive bromine atom, and a primary amine, making it a versatile synthon for introducing fluorinated propyl-amine moieties into more complex molecular architectures.

This guide will focus on the most practical and efficient methods for the synthesis of 3-Bromo-3,3-difluoropropylamine hydrochloride, with a detailed exploration of the required starting materials and the underlying chemical principles.

The Recommended Synthetic Pathway: A Gabriel Synthesis Approach

After careful consideration of various potential synthetic routes, the Gabriel synthesis emerges as a highly reliable and well-documented method for the preparation of primary amines from alkyl halides.[2] This pathway is recommended due to its ability to prevent the over-alkylation often observed in direct amination with ammonia, thus ensuring a cleaner reaction profile and higher yield of the desired primary amine.[3]

The proposed synthesis is a three-step process commencing with the commercially available starting material, 3-Bromo-3,3-difluoropropene (BDFP).

Caption: Proposed synthetic workflow for 3-Bromo-3,3-difluoropropylamine hydrochloride.

Starting Material: 3-Bromo-3,3-difluoropropene (BDFP)

The cornerstone of this synthetic approach is the readily available haloalkene, 3-Bromo-3,3-difluoropropene. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 420-90-6 | [4] |

| Molecular Formula | C₃H₃BrF₂ | [4] |

| Molecular Weight | 156.96 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 41-42 °C | [4] |

| Density | ~1.55 g/cm³ | [4] |

BDFP is a versatile building block due to the presence of both a bromine atom and a difluorinated double bond, making it susceptible to various chemical transformations, including nucleophilic substitutions.[5]

Step 1: N-Alkylation via Gabriel Synthesis

The initial step involves the reaction of 3-Bromo-3,3-difluoropropene with potassium phthalimide. This is a classic Sₙ2 reaction where the phthalimide anion acts as a nitrogen nucleophile, displacing the bromide ion.[6][7]

Caption: N-Alkylation of 3-Bromo-3,3-difluoropropene with potassium phthalimide.

Experimental Protocol: Synthesis of N-(3,3-difluoroprop-2-en-1-yl)phthalimide

-

To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 3-Bromo-3,3-difluoropropene (1.0 equivalent).

-

Heat the reaction mixture at 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude N-(3,3-difluoroprop-2-en-1-yl)phthalimide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Deprotection of the Phthalimide Intermediate

The subsequent step is the liberation of the primary amine from the N-substituted phthalimide. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a widely adopted and effective method for this transformation.[8]

Experimental Protocol: Synthesis of 3-Bromo-3,3-difluoropropylamine

-

Suspend the N-(3,3-difluoroprop-2-en-1-yl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.

-

Reflux the reaction mixture. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and acidify with dilute hydrochloric acid to protonate the amine and dissolve any remaining solids.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Make the aqueous solution basic with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude 3-Bromo-3,3-difluoropropylamine. Caution: The free amine may be volatile.

An alternative, milder deprotection method involves the use of sodium borohydride in isopropanol, followed by treatment with acetic acid.[1] This can be advantageous for substrates that are sensitive to the conditions of hydrazinolysis.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its more stable and easily handled hydrochloride salt.

Experimental Protocol: Synthesis of 3-Bromo-3,3-difluoropropylamine hydrochloride

-

Dissolve the crude 3-Bromo-3,3-difluoropropylamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Bromo-3,3-difluoropropylamine hydrochloride.

Alternative Synthetic Considerations

While the Gabriel synthesis is the recommended route, it is valuable for the research scientist to consider alternative approaches. One such conceptual pathway involves a two-step process:

-

Addition of Hydrogen Bromide to an Amine Precursor: This would involve the anti-Markovnikov addition of HBr across the double bond of a hypothetical precursor, 3,3-difluoroprop-1-en-1-amine. The regioselectivity of this addition would be crucial and would likely require radical conditions to favor the desired isomer.[9]

-

Synthesis of the Amine Precursor: The synthesis of 3,3-difluoroprop-1-en-1-amine itself presents a synthetic challenge and is not as straightforward as the Gabriel synthesis.

Given the potential for regioselectivity issues and the complexity of synthesizing the necessary precursor, the Gabriel synthesis remains the more practical and reliable approach.

Conclusion

This technical guide has detailed a robust and experimentally sound synthetic route for the preparation of 3-Bromo-3,3-difluoropropylamine hydrochloride, a key building block for the synthesis of novel fluorinated compounds in drug discovery. By starting with the commercially available 3-Bromo-3,3-difluoropropene and employing the Gabriel synthesis, researchers can reliably obtain the target compound. The provided step-by-step protocols and the discussion of the underlying chemical principles are intended to empower scientists to confidently undertake the synthesis of this valuable molecule.

References

Sources

- 1. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Bromo-3,3-difluoropropene | 420-90-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Topic: The Formation of 3-Bromo-3,3-difluoropropylamine Hydrochloride: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the modern lexicon of drug design, fluorine has become a language of its own, spoken to enhance metabolic stability, modulate bioavailability, and fine-tune binding affinities.[1][2][3] The strategic incorporation of fluorinated motifs is a cornerstone of contemporary medicinal chemistry, and among the most valuable of these are small, aliphatic building blocks.[4][5][6][7] 3-Bromo-3,3-difluoropropylamine hydrochloride is a prime example of such a scaffold—a versatile intermediate that provides a gateway to the prized 3,3-difluoropropylamine moiety.

This guide offers a deep dive into the chemical symphony that leads to the formation of this crucial building block. We will move beyond a simple recitation of steps to explore the underlying principles and the causal logic that dictates the synthetic route. This document is structured to provide not just a protocol, but a framework for understanding, troubleshooting, and innovation.

Pillar I: The Strategic Synthesis - A Two-Act Play

The formation of 3-bromo-3,3-difluoropropylamine hydrochloride is best understood as a two-part process. The narrative begins with a commercially available fluorinated alkene and culminates in the formation of a stable, crystalline amine salt, ready for incorporation into complex molecular architectures.

-

Act I: Radical-Mediated Hydrobromination. The first stage involves the addition of hydrogen bromide (HBr) across the double bond of a trifluoropropene precursor. Crucially, this is not a standard electrophilic addition but a radical chain reaction, which dictates the regiochemical outcome.

-

Act II: Controlled Amination via the Delépine Reaction. With the bromine atom correctly positioned, the second act introduces the nitrogen functionality. To avoid the common pitfalls of over-alkylation, a controlled, multi-step sequence using hexamethylenetetramine (HMTA) is employed to yield the desired primary amine with high fidelity.

Pillar II: Unveiling the Mechanism - The "Why" Behind the "How"

A true understanding of a synthesis lies in its mechanism. The choices of reagents and conditions are deliberate, designed to steer the reaction down a specific, high-yielding path.

Act I: The Anti-Markovnikov Addition of HBr

The initial transformation is the hydrobromination of an appropriate trifluoropropene. Standard electrophilic addition of HBr to an alkene follows Markovnikov's rule, where the proton adds to the carbon with more hydrogens, and the bromide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. However, in this synthesis, the opposite outcome is required.

To achieve this anti-Markovnikov regioselectivity, the reaction is conducted in the presence of a radical initiator (e.g., peroxides, AIBN) or under UV irradiation.[8][9][10] This fundamentally changes the mechanism from an ionic to a free-radical pathway.[10]

The Free-Radical Mechanism:

-

Initiation: The reaction is kick-started by the homolytic cleavage of a weak bond in the initiator, generating two radicals. This radical then abstracts a hydrogen atom from HBr to produce a bromine radical (Br•).[10]

-

Propagation:

-

The highly reactive bromine radical attacks the electron-rich π-bond of the alkene. The addition occurs at the terminal carbon to generate the more stable secondary radical intermediate. A radical at the C-2 position would be significantly destabilized by the potent electron-withdrawing effect of the adjacent CF₃ group.

-

This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the 1-bromo-3,3,3-trifluoropropane product and regenerating a bromine radical, which continues the chain reaction.[11]

-

-

Termination: The chain reaction concludes when any two radicals combine.[9]

Figure 1: Mechanism of the radical-initiated anti-Markovnikov addition of HBr.

Act II: The Delépine Reaction for Primary Amine Synthesis

With the alkyl bromide in hand, the task is to install a primary amine. Direct amination with ammonia is often messy, leading to mixtures of primary, secondary, and tertiary amines. The Delépine reaction offers an elegant and reliable alternative for synthesizing primary amines from alkyl halides.[12][13][14]

The Delépine Mechanism:

-

Quaternary Salt Formation: The synthesis begins with an Sₙ2 reaction where the alkyl halide (1-bromo-3,3,3-trifluoropropane) reacts with hexamethylenetetramine (HMTA).[12] HMTA acts as the nucleophile, alkylating one of its nitrogen atoms to form a stable quaternary ammonium salt. This salt is often insoluble in the reaction solvent (e.g., chloroform) and precipitates, driving the reaction to completion.[12]

-

Acidic Hydrolysis: The isolated quaternary salt is then treated with hot, acidic ethanol (ethanolic HCl). The acid catalyzes the hydrolysis of the complex aminal structure of the HMTA cage, which decomposes to release the desired primary amine. Because the hydrolysis is performed in the presence of hydrochloric acid, the amine is immediately protonated and isolated as its stable, crystalline hydrochloride salt.[13] The byproducts of this step are formaldehyde (often trapped as its diethyl acetal in ethanol) and ammonium chloride.

Figure 2: The experimental workflow of the Delépine reaction for primary amine synthesis.

Pillar III: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, where the purpose of each manipulation is clearly articulated, fostering both reproducibility and a deeper understanding of the process.

| Parameter | Stage | Typical Value | Rationale & Significance |

| Yield | Act I: Hydrobromination | 75-90% | High efficiency reflects successful control of radical chain reaction and suppression of undesired Markovnikov pathway. |

| Yield | Act II: Delépine Reaction | 65-80% | Demonstrates the effectiveness of controlled amination and hydrolysis, avoiding over-alkylation byproducts. |

| Purity | Final Product | >98% (by HPLC/NMR) | High purity is essential for use in GMP environments and subsequent sensitive catalytic coupling reactions in drug development. |

| Form | Final Product | Crystalline Solid | The hydrochloride salt form confers greater stability, non-hygroscopicity, and ease of handling compared to the free amine. |

Step-by-Step Methodology

Part A: Synthesis of 1-Bromo-3,3,3-trifluoropropane

-

Reactor Inerting and Charging: A suitable pressure vessel equipped with a stirrer, thermocouple, pressure transducer, and gas inlet/outlet is rendered inert (e.g., with nitrogen or argon). The vessel is charged with 3,3,3-trifluoropropene and a radical initiator (e.g., ~1-2 mol% AIBN).

-

Causality: An inert atmosphere prevents oxygen from interfering with the radical chain reaction. A pressure-rated vessel is mandatory for handling gaseous HBr safely.

-

-

HBr Addition: The vessel is sealed and cooled (e.g., to 0-5 °C). Gaseous hydrogen bromide is introduced subsurface until the desired pressure or molar equivalent is reached.

-

Causality: Cooling manages the exotherm of the reaction and improves the solubility of HBr in the reaction medium.

-

-

Reaction Execution: The mixture is slowly warmed to ambient temperature and then gently heated (e.g., to 50-60 °C) or irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by the drop in pressure as HBr is consumed.

-

Causality: Thermal energy or UV light provides the activation energy for the homolysis of the initiator, which begins the radical chain process. Monitoring pressure provides a real-time, non-invasive measure of reaction conversion.

-

-

Work-up and Purification: Upon completion, the vessel is cooled, and excess pressure is safely vented. The crude reaction mixture is washed with a mild aqueous base (e.g., NaHCO₃ solution) to quench any remaining HBr, followed by a water wash. The organic layer is dried (e.g., over MgSO₄) and purified by fractional distillation.

-

Causality: The basic wash removes acidic impurities. Distillation is a robust method to separate the product from lower-boiling starting materials and higher-boiling initiator residues.

-

Part B: Synthesis of 3-Bromo-3,3-difluoropropylamine Hydrochloride

-

Quaternization: The purified 1-bromo-3,3,3-trifluoropropane is dissolved in a suitable solvent (e.g., chloroform or acetonitrile). One molar equivalent of hexamethylenetetramine is added, and the mixture is heated to reflux. The reaction is monitored by GC or TLC for the disappearance of the starting alkyl bromide.

-

Causality: Refluxing provides the thermal energy necessary to overcome the activation barrier for the Sₙ2 reaction. The formation of a precipitate often indicates successful salt formation.

-

-

Hydrolysis and Isolation: After cooling, the precipitated quaternary ammonium salt is collected by filtration. The solid is then suspended in a mixture of ethanol and concentrated hydrochloric acid and refluxed for several hours.

-

Causality: The combination of heat and strong acid is required to break the multiple C-N bonds within the HMTA cage structure, liberating the primary amine.

-

-

Final Product Crystallization: The reaction mixture is cooled, often to 0-5 °C, to induce crystallization of the product. The solid 3-bromo-3,3-difluoropropylamine hydrochloride is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove organic-soluble impurities, and dried under vacuum.

-

Causality: The hydrochloride salt has low solubility in the cold ethanolic mixture and even lower solubility in non-polar solvents, allowing for efficient isolation and purification by crystallization and washing.

-

References

-

Title: Synthesis of Fluorinated Amines: A Personal Account Source: ACS Organic & Inorganic Au URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

-

Title: Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry Source: HIMS (Van 't Hoff Institute for Molecular Sciences) URL: [Link]

-

Title: Application of Fluorine in Drug Design Source: ResearchGate URL: [Link]

-

Title: FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications Source: PubMed URL: [Link]

-

Title: anti-Markovnikov Hydrobromination of Alkenes Source: Proceedings of the West Virginia Academy of Science URL: [Link]

-

Title: Anti-Markovnikov Hydrobromination Source: YouTube URL: [Link]

-

Title: Free-Radical Addition of HBr: Anti-Markovnikov Addition Source: Chemistry Steps URL: [Link]

-

Title: Anti-Markovnikov Hydrohalogenation Source: YouTube URL: [Link]

-

Title: Delépine reaction Source: Sciencemadness Wiki URL: [Link]

-

Title: 2-bromoallylamine Source: Organic Syntheses URL: [Link]

-

Title: Delepine Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 8. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 9. youtube.com [youtube.com]

- 10. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Delepine reaction [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 3-Bromo-3,3-difluoropropylamine Hydrochloride: A Technical Guide

Introduction

3-Bromo-3,3-difluoropropylamine hydrochloride is a key building block in modern medicinal chemistry and drug development. Its unique combination of a primary amine, a gem-difluoro group, and a bromine atom makes it a valuable synthon for introducing fluorine into bioactive molecules, thereby modulating their metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its structural features is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data of 3-Bromo-3,3-difluoropropylamine hydrochloride, offering researchers and scientists a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structure of 3-Bromo-3,3-difluoropropylamine hydrochloride presents distinct features that are readily elucidated by modern spectroscopic techniques. The protonated amine group, the electron-withdrawing difluoromethyl bromide moiety, and the propyl chain each contribute unique signals that, when analyzed in concert, provide an unambiguous structural confirmation.

Caption: Molecular structure of 3-Bromo-3,3-difluoropropylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-Bromo-3,3-difluoropropylamine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-3,3-difluoropropylamine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm is standard.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width appropriate for fluorinated aliphatic compounds should be chosen.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two multiplets corresponding to the two methylene groups of the propyl chain and a broad signal for the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H₃N⁺- | ~8.0 - 9.0 | Broad singlet | - | Protons on a positively charged nitrogen are deshielded and often exchange with the solvent, leading to a broad signal. |

| -CH ₂-NH₃⁺ (C1) | ~3.2 - 3.5 | Triplet of triplets (tt) | ³JHH ≈ 7 Hz, ⁴JHF ≈ 1-2 Hz | Deshielded by the adjacent electron-withdrawing ammonium group. Coupled to the protons on C2 (triplet) and long-range coupling to the fluorine atoms on C3 (triplet). |

| -CH ₂-CF₂Br (C2) | ~2.5 - 2.8 | Triplet of triplets (tt) | ³JHH ≈ 7 Hz, ³JHF ≈ 15-20 Hz | Deshielded by the adjacent CF₂Br group. Coupled to the protons on C1 (triplet) and the fluorine atoms on C3 (triplet). |

Causality in ¹H NMR: The downfield shift of the protons on C1 is a direct consequence of the inductive effect of the positively charged nitrogen atom.[1][2] Similarly, the protons on C2 are deshielded by the electronegative fluorine and bromine atoms on C3.[1][3] The multiplicity of the signals is governed by the number of neighboring protons and fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the coupled nuclei.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display three distinct signals for the carbon atoms of the propyl chain.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Coupling Constants (J, Hz) | Rationale |

| C H₂-NH₃⁺ (C1) | ~35 - 40 | Triplet | ³JCF ≈ 3-5 Hz | Shielded relative to the other carbons, but deshielded compared to a simple alkane due to the amine group. Shows a small triplet due to coupling with the two fluorine atoms three bonds away. |

| C H₂-CF₂Br (C2) | ~45 - 50 | Triplet | ²JCF ≈ 20-25 Hz | Deshielded by the adjacent CF₂Br group. Appears as a triplet due to coupling with the two fluorine atoms two bonds away. |

| C F₂Br (C3) | ~115 - 125 | Triplet | ¹JCF ≈ 280-320 Hz | Strongly deshielded and split into a triplet by the two directly attached fluorine atoms. The large one-bond C-F coupling constant is characteristic.[4] |

Causality in ¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are highly dependent on the electronegativity of the attached and neighboring atoms.[5][6][7] The carbon atom C3, bonded to two fluorine atoms and a bromine atom, experiences the most significant downfield shift. The coupling between carbon and fluorine nuclei provides valuable structural information, with the magnitude of the coupling constant being indicative of the number of bonds separating the nuclei.[8]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show a single signal for the two equivalent fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| -CF ₂Br | ~-50 to -70 | Triplet | ³JFH ≈ 15-20 Hz | The chemical shift is in the typical range for a CF₂ group adjacent to a bromine atom. The signal is split into a triplet by the two protons on the adjacent carbon (C2).[9] |

Causality in ¹⁹F NMR: The chemical shift of fluorine is highly sensitive to its electronic environment. The presence of the bromine atom and the alkyl chain influences the observed chemical shift. The coupling to the adjacent methylene protons results in the triplet multiplicity, and the magnitude of the ³JHF coupling constant is characteristic of such an arrangement.[10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or from a mull (e.g., Nujol).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3200 - 2800 | N-H stretching (in -NH₃⁺) | Strong, broad | Characteristic of the stretching vibrations of the N-H bonds in a primary amine salt. |

| 2960 - 2850 | C-H stretching | Medium | Aliphatic C-H stretching vibrations of the methylene groups.[13] |

| ~1600 | N-H bending (asymmetric) | Medium | Bending vibration of the N-H bonds in the ammonium group. |

| ~1500 | N-H bending (symmetric) | Medium | Bending vibration of the N-H bonds in the ammonium group. |

| 1150 - 1000 | C-F stretching | Strong | Strong absorptions due to the highly polar C-F bonds. Asymmetric and symmetric stretching of the CF₂ group.[14] |

| 700 - 500 | C-Br stretching | Medium to strong | Stretching vibration of the carbon-bromine bond. |

Causality in IR Spectroscopy: The positions of the absorption bands are determined by the bond strengths and the masses of the atoms involved.[15][16] The broadness of the N-H stretching band in the amine hydrochloride is due to hydrogen bonding. The C-F bonds are very polar, resulting in strong IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, pre-charged molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum

| m/z Value | Proposed Fragment | Rationale |

| 194/196 | [M]⁺ (cation of the molecule) | The molecular ion of the free amine. The two peaks with a ~1:1 intensity ratio are characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 164/166 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical via alpha-cleavage, a common fragmentation pathway for primary amines.[17][18][19] |

| 30 | [CH₂NH₂]⁺ | The other product of alpha-cleavage, a resonance-stabilized iminium ion, which is often a prominent peak in the mass spectra of primary amines.[17][18] |

Causality in Mass Spectrometry: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For primary amines, alpha-cleavage is a dominant fragmentation pathway because it leads to the formation of a stable, resonance-stabilized iminium ion. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.[20]

Caption: Predicted mass spectrometry fragmentation of 3-Bromo-3,3-difluoropropylamine.

Conclusion